2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid
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Overview
Description
2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid is a heterocyclic compound with a unique structure that combines elements of pyridine and thiopyran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a pyridine derivative reacts with a sulfur-containing reagent under specific conditions to form the thiopyrano structure . Another approach involves the [4+2] cyclization, which combines a diene and a dienophile in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with antioxidant, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact pathways and targets are still under investigation, but its unique structure allows it to engage in various biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
Thiopyrimidines: These compounds share a similar sulfur-containing ring structure and exhibit diverse biological activities.
Pyranoquinolines: These compounds have a similar fused ring system and are used in various chemical and biological applications.
Uniqueness
What sets 2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid apart is its specific combination of pyridine and thiopyrano rings, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C9H9NO3S |
---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
2-oxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H9NO3S/c11-8-3-5(9(12)13)6-4-14-2-1-7(6)10-8/h3H,1-2,4H2,(H,10,11)(H,12,13) |
InChI Key |
SJNTWERCLZWWIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=C1NC(=O)C=C2C(=O)O |
Origin of Product |
United States |
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